molecular formula C28H40N4S2 B11085826 1-(2,4-Dimethylphenyl)-3-[3-({[(2,4-dimethylphenyl)carbamothioyl]amino}methyl)-3,5,5-trimethylcyclohexyl]thiourea

1-(2,4-Dimethylphenyl)-3-[3-({[(2,4-dimethylphenyl)carbamothioyl]amino}methyl)-3,5,5-trimethylcyclohexyl]thiourea

Cat. No.: B11085826
M. Wt: 496.8 g/mol
InChI Key: ZAWSLYKXQZMWLJ-UHFFFAOYSA-N
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Description

N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thiourea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-DIMETHYLANILINE: This intermediate can be synthesized by the methylation of aniline using methyl iodide in the presence of a base.

    Formation of the Carbothioyl Intermediate: The 2,4-DIMETHYLANILINE is then reacted with carbon disulfide and an appropriate amine to form the carbothioyl intermediate.

    Cyclization and Functionalization: The carbothioyl intermediate undergoes cyclization with 3,5,5-TRIMETHYLCYCLOHEXYL amine, followed by functionalization with thiourea to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N’-[3-({[(2,4-DIMETHYLANILINO)CARBOTHIOYL]AMINO}METHYL)-3,5,5-TRIMETHYLCYCLOHEXYL]-N-(2,4-DIMETHYLPHENYL)THIOUREA has a wide range of applications in scientific research:

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Properties

Molecular Formula

C28H40N4S2

Molecular Weight

496.8 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[3-[[(2,4-dimethylphenyl)carbamothioylamino]methyl]-3,5,5-trimethylcyclohexyl]thiourea

InChI

InChI=1S/C28H40N4S2/c1-18-8-10-23(20(3)12-18)31-25(33)29-17-28(7)15-22(14-27(5,6)16-28)30-26(34)32-24-11-9-19(2)13-21(24)4/h8-13,22H,14-17H2,1-7H3,(H2,29,31,33)(H2,30,32,34)

InChI Key

ZAWSLYKXQZMWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2(CC(CC(C2)(C)C)NC(=S)NC3=C(C=C(C=C3)C)C)C)C

Origin of Product

United States

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